molecular formula C19H22N4OS2 B2917433 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-45-4

1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2917433
CAS No.: 727689-45-4
M. Wt: 386.53
InChI Key: SNUDHIHNFVXMLX-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a sophisticated synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is of significant interest in medicinal chemistry due to its complex hybrid structure, which incorporates multiple privileged pharmacophores, including an azepane ring, a thiazolo[2,3-c][1,2,4]triazole system, and a p-tolyl substituent, all connected via a thioether linkage . The 1,2,4-triazole nucleus is a well-established scaffold in drug discovery, renowned for its wide spectrum of biological activities. Compounds featuring this heterocycle have demonstrated substantial pharmacological potential, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects . The fusion of the triazole ring with a thiazole moiety, as seen in the thiazolo[2,3-c][1,2,4]triazole core of this compound, is a strategic approach in molecular design aimed at enhancing biological activity and creating novel multi-target agents . Similarly, heterocycles containing nitrogen and sulfur atoms, such as thiazoles, have received great attention due to their pronounced pharmacological and industrial applications . The specific research value of this compound lies in its potential as a key intermediate or final candidate for screening against various biological targets. Researchers can utilize it to explore structure-activity relationships (SAR) within this hybrid heterocyclic class, investigate novel mechanisms of action, and develop new therapeutic agents for infectious diseases, neurological disorders, or cancer. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-14-6-8-15(9-7-14)16-12-25-18-20-21-19(23(16)18)26-13-17(24)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUDHIHNFVXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the azepane ring. The process may include the reaction of azepane with appropriate reagents to introduce the thiazolo[2,3-c][1,2,4]triazol-3-yl group and the p-tolyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms or cellular processes.

  • Medicine: Potential medicinal applications include the development of new therapeutic agents, possibly targeting specific diseases or conditions.

  • Industry: The compound's unique properties may be exploited in various industrial applications, such as material science or chemical manufacturing.

Mechanism of Action

The exact mechanism by which 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone exerts its effects is complex and depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference ID
1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone C₁₈H₂₀N₄OS₂ ~396.5 Azepane, p-tolyl, thioether Not explicitly reported (see Notes)
1-(4-Morpholinyl)-2-[(5-phenylthiazolo[2,3-c]triazol-3-yl)sulfanyl]ethanone C₁₆H₁₆N₄O₂S₂ 360.45 Morpholine, phenyl, thioether Not reported
1-(Azepan-1-yl)-2-((7-(4-fluorophenyl)imidazo[2,1-c]triazol-3-yl)thio)ethanone C₁₈H₂₂FN₅OS 375.5 Azepane, 4-fluorophenyl, thioether Not reported
1-(6-Methylthiazolo[3,2-b]triazol-5-yl)-2-(phenylsulfanyl)ethanone C₁₄H₁₂N₄OS₂ 332.4 6-methylthiazolo, phenylsulfanyl Not reported

Key Observations:

Azepane vs. Morpholine : The azepane ring in the target compound introduces greater conformational flexibility and lipophilicity compared to the morpholine analogue (). Morpholine’s oxygen atom may enhance solubility but reduce membrane permeability .

p-Tolyl vs. Other Aryl Groups : The p-tolyl group (electron-donating methyl) in the target compound likely improves π-π stacking interactions compared to phenyl () or 4-fluorophenyl (). Fluorine in the latter may enhance metabolic stability but reduce electron density .

Biological Activity

The compound 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide an overview of its biological significance.

Chemical Structure

The compound can be structurally represented as follows:

C14H16N4S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}_2

This structure features an azepane ring and a thiazolo-triazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. The thiazolo-triazole component may enhance its affinity for specific receptors or enzymes, leading to altered cellular responses.

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds indicate that they may inhibit tumor growth by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer biology. The modulation of this pathway could lead to decreased cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

Emerging evidence suggests that compounds with azepane structures may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress, contributing to neuronal survival under pathological conditions. Further research is necessary to elucidate these effects specifically for 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone.

Case Study 1: Antimicrobial Activity Assessment

In a recent study assessing various thiazole derivatives, the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 15–30 μg/mL, indicating significant potency compared to standard antibiotics .

CompoundMIC (μg/mL)Target Organism
Compound A20Staphylococcus aureus
Compound B25Escherichia coli
1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone15Staphylococcus aureus

Case Study 2: Anticancer Activity in Xenograft Models

A study utilizing xenograft models demonstrated that related compounds significantly reduced tumor volume in mice. The administration of these compounds resulted in a 50% reduction in tumor size compared to control groups after four weeks of treatment. This suggests a promising avenue for further exploration of the anticancer properties of 1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions. For example, a thioether linkage can be formed by reacting a thiol-containing triazole intermediate (e.g., 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol) with a halogenated azepane derivative (e.g., 2-chloro-1-(azepan-1-yl)ethanone) in a polar aprotic solvent like acetone or ethanol.
  • Optimization : Use reflux conditions (4–6 hours) with a base (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction. Recrystallization from ethanol improves purity, as demonstrated in analogous syntheses of triazole-thioether derivatives .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the azepane ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and the p-tolyl group (δ ~7.2 ppm for aromatic protons).
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and thioether (C–S) vibrations at ~600–700 cm⁻¹.
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₂₄N₄OS₂) to confirm purity .

Q. What solvents and conditions are optimal for recrystallization?

  • Procedure : Ethanol is preferred due to its moderate polarity, which dissolves the compound at elevated temperatures but allows gradual crystallization upon cooling. For example, dissolve the crude product in hot ethanol (70–80°C), filter while hot, and cool to room temperature for needle-like crystals .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic properties?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

  • Predict molecular electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic sites.
  • Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions.
  • Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

  • Troubleshooting :

  • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions that may shift proton signals.
  • Tautomerism : Investigate potential tautomeric forms (e.g., thione-thiol equilibria) using variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguities by determining the single-crystal structure, as done for related triazole-thioether compounds .

Q. How to design biological activity assays for this compound?

  • Guidelines :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare with positive controls like fluconazole .
  • Molecular Docking : Prioritize targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. Validate binding poses with MD simulations .

Q. What mechanistic insights explain the formation of the thiazolo-triazole core?

  • Proposed Pathway :

Cyclocondensation of thiourea derivatives with α-haloketones forms the thiazole ring.

Subsequent triazole ring closure occurs via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization.

  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps .

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